molecular formula C17H20O2 B12615772 [2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid CAS No. 919283-94-6

[2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid

Cat. No.: B12615772
CAS No.: 919283-94-6
M. Wt: 256.34 g/mol
InChI Key: WIEMAUJZDNMBPA-UHFFFAOYSA-N
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Description

[2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid is an organic compound with the molecular formula C17H20O2 It is characterized by a cyclohexene ring substituted with a phenylpropylidene group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

[2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

[2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, pharmacological effects, and therapeutic potential.

Chemical Structure

The compound can be structurally represented as follows:

C15H18O2\text{C}_{15}\text{H}_{18}\text{O}_2

Where the structure features a cyclohexene ring substituted with a phenylpropylidene group and an acetic acid moiety.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes involved in inflammatory processes. One such target is the microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in the biosynthesis of prostaglandin E2 (PGE2), a mediator of inflammation and pain.

Inhibition of mPGES-1

In a study focusing on related acetic acid derivatives, compounds demonstrated selective inhibitory activity against mPGES-1 in low micromolar ranges. This inhibition is significant as it potentially reduces PGE2 levels without affecting other important prostanoids, thereby mitigating side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anti-inflammatory Effects

A notable study indicated that certain derivatives of phenylpropanoic acids exhibited anti-inflammatory properties by inhibiting mPGES-1. The most promising compound in this series induced cell cycle arrest in cancer cell lines, suggesting not only anti-inflammatory but also potential anti-cancer properties .

Cytotoxicity and Apoptosis

The compound's effects were evaluated on A549 lung cancer cell lines, where it showed significant cytotoxicity at specific concentrations. The mechanism involved apoptosis, evidenced by increased subG0/G1 fractions after 48 and 72 hours of exposure, indicating cell death through programmed mechanisms .

Pharmacological Profile

Activity IC50 Value Description
mPGES-1 InhibitionLow micromolarSelective inhibition leading to reduced PGE2 levels
Cytotoxicity on A549Specific rangeInduces apoptosis in lung cancer cells
Cell Cycle ArrestG0/G1 phaseDisruption of normal cell cycle progression

Properties

CAS No.

919283-94-6

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

2-[2-(3-phenylpropylidene)cyclohex-3-en-1-yl]acetic acid

InChI

InChI=1S/C17H20O2/c18-17(19)13-16-11-5-4-10-15(16)12-6-9-14-7-2-1-3-8-14/h1-4,7-8,10,12,16H,5-6,9,11,13H2,(H,18,19)

InChI Key

WIEMAUJZDNMBPA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=CCCC2=CC=CC=C2)C=C1)CC(=O)O

Origin of Product

United States

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